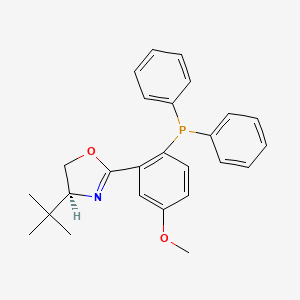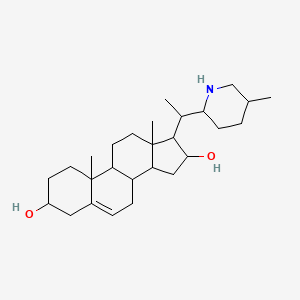
16-Epi-dihydro-solasodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Epi-dihydro-solasodine is a steroidal alkaloid derived from the Solanum genus, particularly from plants like Solanum nigrum and Solanum melongena. This compound is part of the broader class of steroidal glycoalkaloids, which are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epi-dihydro-solasodine typically involves the extraction of solasodine from plant sources, followed by chemical modifications. One common method is the microwave-assisted aqueous two-phase extraction (MAATPE), which enhances the yield of solasodine from Solanum nigrum . The extracted solasodine can then be chemically modified to produce this compound through specific reaction conditions involving phase-transfer catalysis .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 16-Epi-dihydro-solasodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various derivatives of solasodine, which can be further utilized in pharmaceutical applications .
科学的研究の応用
16-Epi-dihydro-solasodine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the production of steroidal drugs and as a bioactive compound in agricultural products
作用機序
The mechanism of action of 16-Epi-dihydro-solasodine involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It targets specific molecular pathways, including the inhibition of cell cycle progression and induction of programmed cell death. These actions are mediated through its binding to cellular receptors and modulation of signaling pathways .
類似化合物との比較
Solasodine: A closely related compound with similar biological activities.
Solamargine: Another steroidal glycoalkaloid with potent anticancer properties.
Solasonine: Known for its antifungal and antiviral activities
Uniqueness: 16-Epi-dihydro-solasodine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its enhanced stability and efficacy in certain applications make it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
68422-03-7 |
|---|---|
分子式 |
C27H45NO2 |
分子量 |
415.7 g/mol |
IUPAC名 |
10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3 |
InChIキー |
IRRHFODGOMSPEE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
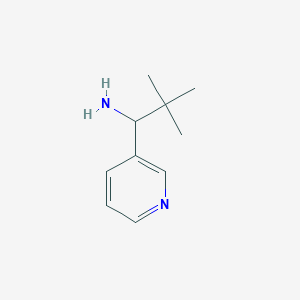
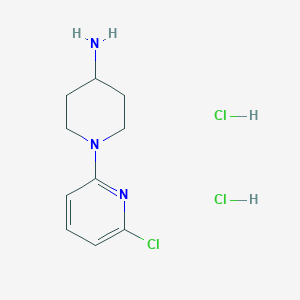
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
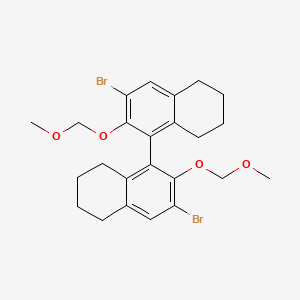
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
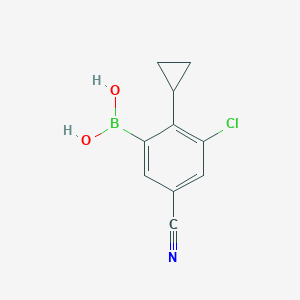
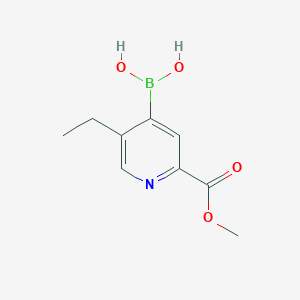
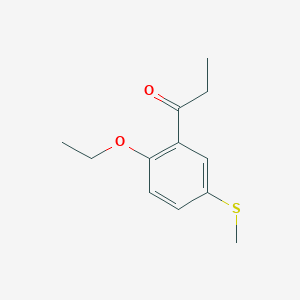
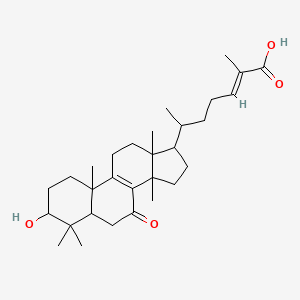
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
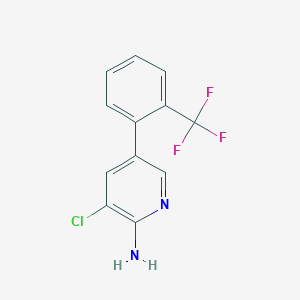
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
